molecular formula C19H14FN3O3 B14139792 (3aS,6aS)-5-benzyl-3-(4-fluorobenzoyl)-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione CAS No. 956187-87-4

(3aS,6aS)-5-benzyl-3-(4-fluorobenzoyl)-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione

Cat. No.: B14139792
CAS No.: 956187-87-4
M. Wt: 351.3 g/mol
InChI Key: QMYSFTWXPQEQKD-ZBFHGGJFSA-N
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Description

(3aS,6aS)-5-benzyl-3-(4-fluorobenzoyl)-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-c]pyrazole core, a benzyl group, and a fluorobenzoyl group. The stereochemistry of the compound is defined by the (3aS,6aS) configuration, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,6aS)-5-benzyl-3-(4-fluorobenzoyl)-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[3,4-c]pyrazole core.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides in the presence of a base.

    Addition of the Fluorobenzoyl Group: The fluorobenzoyl group is typically introduced through an acylation reaction using 4-fluorobenzoyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3aS,6aS)-5-benzyl-3-(4-fluorobenzoyl)-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl and fluorobenzoyl groups can participate in nucleophilic or electrophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(3aS,6aS)-5-benzyl-3-(4-fluorobenzoyl)-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3aS,6aS)-5-benzyl-3-(4-fluorobenzoyl)-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (3aS,6aS)-5-benzyl-3-(4-chlorobenzoyl)-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione
  • (3aS,6aS)-5-benzyl-3-(4-methylbenzoyl)-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione

Uniqueness

The presence of the fluorobenzoyl group in (3aS,6aS)-5-benzyl-3-(4-fluorobenzoyl)-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds with different substituents.

Properties

CAS No.

956187-87-4

Molecular Formula

C19H14FN3O3

Molecular Weight

351.3 g/mol

IUPAC Name

(3aS,6aS)-5-benzyl-3-(4-fluorobenzoyl)-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione

InChI

InChI=1S/C19H14FN3O3/c20-13-8-6-12(7-9-13)17(24)15-14-16(22-21-15)19(26)23(18(14)25)10-11-4-2-1-3-5-11/h1-9,14,16,22H,10H2/t14-,16+/m1/s1

InChI Key

QMYSFTWXPQEQKD-ZBFHGGJFSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)[C@H]3[C@@H](C2=O)NN=C3C(=O)C4=CC=C(C=C4)F

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3C(C2=O)NN=C3C(=O)C4=CC=C(C=C4)F

solubility

5.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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